N-benzyl-3,5-difluorobenzamide
Description
N-Benzyl-3,5-difluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core with fluorine atoms at the 3 and 5 positions of the aromatic ring and a benzyl group attached to the amide nitrogen. This structural configuration enhances its chemical stability, lipophilicity, and interaction with biological targets, making it a compound of interest in medicinal chemistry and materials science . Its synthesis typically involves the reaction of 3,5-difluorobenzoyl chloride with benzylamine under controlled conditions, yielding a molecule with distinct electronic and steric properties due to the electron-withdrawing fluorine substituents and the bulky benzyl group .
Properties
IUPAC Name |
N-benzyl-3,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c15-12-6-11(7-13(16)8-12)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJBMIQSQJVPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281678 | |
| Record name | 3,5-Difluoro-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473254-14-7 | |
| Record name | 3,5-Difluoro-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473254-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-difluorobenzamide typically involves the reaction of 3,5-difluorobenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.
Oxidation: Oxidized derivatives of the amide group.
Reduction: Reduced forms of the amide, such as amines.
Hydrolysis: 3,5-difluorobenzoic acid and benzylamine.
Scientific Research Applications
N-benzyl-3,5-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-difluorobenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of N-benzyl-3,5-difluorobenzamide are best understood through comparative analysis with structurally analogous compounds. Key differences arise from variations in substituent positions, functional groups, and fluorine substitution patterns, which influence reactivity, biological activity, and applications.
Positional Isomers
- N-Benzyl-2,5-difluorobenzamide : This isomer substitutes fluorine at the 2 and 5 positions instead of 3 and 4. The altered fluorine positioning reduces steric hindrance near the amide group, increasing its reactivity in nucleophilic substitution reactions. However, the 2,5-difluoro configuration diminishes binding affinity to enzymes like carbonic anhydrase compared to the 3,5-isomer .
- N-(3,5-Difluorophenyl)benzamide : Unlike the benzyl-substituted derivative, this compound lacks the benzyl group, resulting in lower lipophilicity and reduced membrane permeability. It exhibits weaker inhibitory effects on metabolic enzymes such as cytochrome P450 .
Substituted Benzamides with Alternative Functional Groups
- N,N-Diethyl-2,5-difluorobenzamide : Replacing the benzyl group with diethyl groups on the amide nitrogen increases electron-donating effects, altering solubility in polar solvents. This compound shows enhanced stability under acidic conditions but reduced antimicrobial activity compared to this compound .
- N-Benzyl-3,5-dichloro-4-methoxy-N-(pyridin-2-yl)benzamide : The addition of a pyridinyl group and chlorine atoms introduces strong hydrogen-bonding capabilities, improving interactions with DNA and proteins. However, the chlorine substituents increase molecular weight and reduce metabolic stability relative to fluorinated analogs .
Fluorination Patterns and Bioactivity
Fluorine substitution significantly impacts biological activity:
| Compound | Fluorine Positions | Key Bioactivity | Mechanism of Action |
|---|---|---|---|
| This compound | 3,5 | Moderate antimicrobial activity | Enzyme inhibition (e.g., FtsZ) |
| 2-Amino-3,4,5-trifluorobenzamide | 3,4,5 | High metabolic stability | Enhanced lipophilicity and protein binding |
| N-Benzyl-2,5-difluorobenzamide | 2,5 | Low enzyme affinity | Reduced steric and electronic effects |
The 3,5-difluoro configuration in this compound optimizes a balance between electronic effects (fluorine’s electron-withdrawing nature) and spatial arrangement, enabling selective binding to biological targets without excessive metabolic degradation .
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